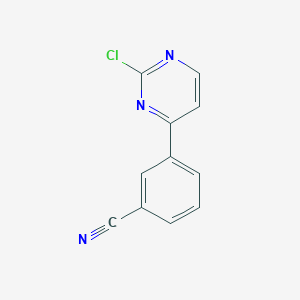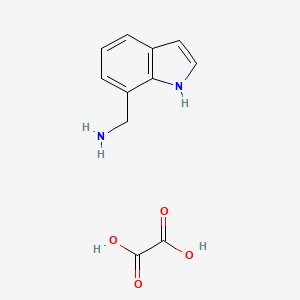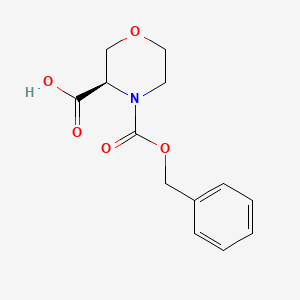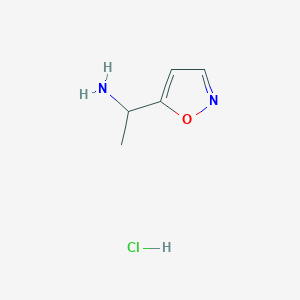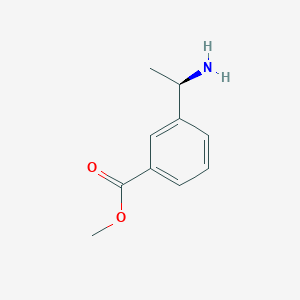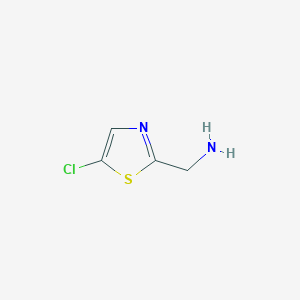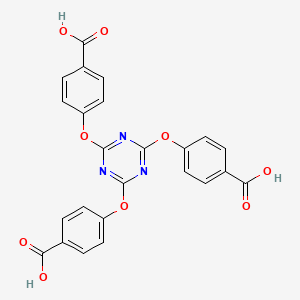![molecular formula C11H20N2O2 B3088946 tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 1187931-66-3](/img/structure/B3088946.png)
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Overview
Description
“tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate” is a chemical compound with the molecular formula C12H19NO3 . It is a useful reactant for the design and synthesis of CCR3 antagonists .
Molecular Structure Analysis
The molecular structure of “tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate” is defined by its molecular formula, C12H19NO3 . The InChI Code for this compound is 1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-9H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.28 . It is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and Chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been achieved through various methods, such as intramolecular lactonization reactions. These compounds, characterized using techniques like NMR spectroscopy and high-resolution mass spectrometry, have been studied for their molecular structures using single crystal X-ray diffraction analysis (Moriguchi et al., 2014), (Moriguchi et al., 2014).
Catalytic Applications
1,4-Diazabicyclo[2.2.2]octane (DABCO)-catalyzed coupling reactions have been a focus in research for synthesizing various compounds. For instance, the synthesis of mikanecic acid via DABCO-catalyzed coupling of aldehydes and activated double bonds demonstrates the catalytic potential of these types of compounds (Hoffmann & Rabe, 1984).
Crystallographic Studies
Crystallographic characterization has been carried out for compounds like 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes. Such studies are crucial for understanding the geometric changes upon electron loss from these compounds and provide insights into their electronic properties (Nelsen et al., 2005).
Enantioselective Synthesis
The enantioselective synthesis of related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been reported, which emphasizes the significance of these compounds in creating chiral intermediates for various applications (Campbell et al., 2009).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLOMFQUEUBEBG-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147512 | |
| Record name | rel-1,1-Dimethylethyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
CAS RN |
1187931-66-3 | |
| Record name | rel-1,1-Dimethylethyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1,1-Dimethylethyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




